molecular formula C21H18N2O6S B12703009 10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate CAS No. 27076-17-1

10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate

Cat. No.: B12703009
CAS No.: 27076-17-1
M. Wt: 426.4 g/mol
InChI Key: XYDWZVWBHQBNTJ-UHFFFAOYSA-M
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Description

10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

The synthesis of 10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate involves multiple steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the methyl sulphate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminium hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate can be compared with other similar compounds, such as:

    10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium chloride: Similar structure but different counterion.

    10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium bromide: Similar structure but different counterion.

The uniqueness of this compound lies in its specific counterion, which can influence its solubility, stability, and reactivity.

Properties

CAS No.

27076-17-1

Molecular Formula

C21H18N2O6S

Molecular Weight

426.4 g/mol

IUPAC Name

7-methoxy-3-methyl-10-aza-3-azoniapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one;methyl sulfate

InChI

InChI=1S/C20H15N2O2.CH4O4S/c1-21-16-10-9-13(24-2)11-17(16)22-19(21)14-7-3-5-12-6-4-8-15(18(12)14)20(22)23;1-5-6(2,3)4/h3-11H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

XYDWZVWBHQBNTJ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2C3=CC=CC4=C3C(=CC=C4)C(=O)N2C5=C1C=CC(=C5)OC.COS(=O)(=O)[O-]

Origin of Product

United States

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